Product packaging for 2,3,9,10-Tetramethylpentacene(Cat. No.:CAS No. 499138-96-4)

2,3,9,10-Tetramethylpentacene

Cat. No.: B14238025
CAS No.: 499138-96-4
M. Wt: 334.5 g/mol
InChI Key: BMULTRODJUCQMI-UHFFFAOYSA-N
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Description

2,3,9,10-Tetramethylpentacene is a methyl-substituted derivative of pentacene, a polycyclic aromatic hydrocarbon of significant interest in advanced materials science. This compound is primarily valued in research for its potential applications in organic electronics, particularly as a semiconductor material in devices such as Organic Field-Effect Transistors (OFETs) and organic photovoltaics. The strategic methylation at the 2,3,9,10 positions is a common molecular design approach to modify the parent pentacene's properties, notably influencing its oxidation stability, molecular packing in the solid state, and ultimately, its charge carrier mobility. Research into such tailored molecules is crucial for the development of new functional materials, as guided by Quantitative Structure-Property Relationship (QSPR) approaches which help predict key performance criteria . As a high-purity synthetic intermediate, it also serves as a crucial building block for further chemical functionalization and the synthesis of more complex molecular architectures. This product is intended for non-human research applications only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22 B14238025 2,3,9,10-Tetramethylpentacene CAS No. 499138-96-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

499138-96-4

Molecular Formula

C26H22

Molecular Weight

334.5 g/mol

IUPAC Name

2,3,9,10-tetramethylpentacene

InChI

InChI=1S/C26H22/c1-15-5-19-9-23-13-25-11-21-7-17(3)18(4)8-22(21)12-26(25)14-24(23)10-20(19)6-16(15)2/h5-14H,1-4H3

InChI Key

BMULTRODJUCQMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=CC4=C(C=C5C=C(C(=CC5=C4)C)C)C=C3C=C2C=C1C

Origin of Product

United States

Synthetic Methodologies for 2,3,9,10 Tetramethylpentacene

Precursor Synthesis Strategies

The successful synthesis of 2,3,9,10-tetramethylpentacene is highly dependent on the efficient preparation of its precursors. These initial steps lay the foundation for the final pentacene (B32325) structure.

Synthesis of 4,5-Dimethylbenzene-1,2-dicarbaldehyde (B8733608)

A crucial building block for this compound is 4,5-dimethylbenzene-1,2-dicarbaldehyde. Its synthesis is typically achieved through a two-step process starting from the more readily available 4,5-dimethylbenzene-1,2-dimethanol (B1599563).

The second step is the oxidation of 4,5-dimethylbenzene-1,2-dimethanol to the target dialdehyde. The Swern oxidation is a commonly employed method for this transformation due to its mild reaction conditions and high efficiency. pkusz.edu.cnwikipedia.org This reaction utilizes a mixture of oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), followed by the addition of a hindered organic base such as triethylamine. wikipedia.orgorganic-chemistry.org The reaction is typically carried out at low temperatures, around -78 °C, to generate the reactive chloro(dimethyl)sulfonium chloride species in situ. unh.edu The diol is then added, and after oxidation, the reaction is quenched to yield 4,5-dimethylbenzene-1,2-dicarbaldehyde. A reported synthesis using this method achieved a yield of 66%. unh.edu

ReactantReagentsProductYieldReference
4,5-Dimethylbenzene-1,2-dimethanolOxalyl chloride, DMSO, Triethylamine (Swern Oxidation)4,5-Dimethylbenzene-1,2-dicarbaldehyde66% unh.edu

Preparation of this compound-6,13-dione

The subsequent key precursor, this compound-6,13-dione, is synthesized through a cyclization reaction. This involves the condensation of 4,5-dimethylbenzene-1,2-dicarbaldehyde with 1,4-cyclohexanedione (B43130). pkusz.edu.cngoogle.com

In a typical procedure, 4,5-dimethylbenzene-1,2-dicarbaldehyde and 1,4-cyclohexanedione are dissolved in ethanol (B145695). unh.edugoogle.com A base, such as aqueous potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), is then added dropwise to catalyze the reaction. unh.edugoogle.com The addition of the base initiates the precipitation of the dione (B5365651) product. google.com The reaction mixture is often stirred at room temperature and then refluxed to ensure complete reaction. unh.edu Following the reaction, the solid product is collected by filtration and washed to yield this compound-6,13-dione. Reported yields for this reaction are in the range of 79-82%. unh.edugoogle.com

ReactantsCatalyst/SolventProductYieldReference
4,5-Dimethylbenzene-1,2-dicarbaldehyde, 1,4-Cyclohexanedioneaq. NaOH / EthanolThis compound-6,13-dione82% google.com
4,5-Dimethylbenzene-1,2-dicarbaldehyde, 1,4-Cyclohexanedioneaq. KOH / EthanolThis compound-6,13-dione79% unh.edu

Multi-step Synthetic Routes to this compound

With the precursors in hand, the final steps to construct the fully aromatic pentacene core can be undertaken. These routes primarily involve cyclization to form the pentacene ring system followed by a reduction step.

Cyclization Reactions

The formation of the pentacenequinone, this compound-6,13-dione, is a critical cyclization step that establishes the core structure of the final molecule. As detailed in section 2.1.2, this is achieved through a base-catalyzed condensation reaction between 4,5-dimethylbenzene-1,2-dicarbaldehyde and 1,4-cyclohexanedione. This reaction builds the central rings of the pentacene framework.

Direct Reduction Approaches

The final step in the synthesis of this compound is the reduction of the 6,13-dione precursor. A prominent method for this transformation is the Meerwein-Ponndorf-Verley (MPV) reduction. pkusz.edu.cnwikipedia.org This reaction employs an aluminum alkoxide, such as aluminum isopropoxide, as the reducing agent. wikipedia.org

In a specific application for synthesizing this compound, the reducing agent, aluminum cyclohexoxide, is prepared in situ from aluminum wire and cyclohexanol, with mercuric chloride and a drop of carbon tetrachloride as activators. pkusz.edu.cn The mixture is refluxed, and then the this compound-6,13-dione is added. The reaction is continued under reflux for an extended period, typically around three days. pkusz.edu.cn This process reduces the ketone functionalities to hydroxyl groups, which then undergo dehydration to form the aromatic pentacene ring system. The crude product is obtained as a dark blue solid with a reported yield of 70%. pkusz.edu.cn

PrecursorReducing Agent/ConditionsProductCrude YieldReference
This compound-6,13-dioneAluminum cyclohexoxide (in situ from Al wire, cyclohexanol, HgCl2), reflux for 3 daysThis compound70% pkusz.edu.cn

Purification Techniques for this compound

The crude this compound obtained from the reduction step requires purification to achieve the high purity necessary for its application in electronic devices.

Another common purification technique is recrystallization . This involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, which causes the purified compound to crystallize out of the solution, leaving impurities behind. While this compound has limited solubility, hot 1,2-dichlorobenzene (B45396) can be used as a solvent. pkusz.edu.cn For other substituted pentacenes, recrystallization from solvents like chloroform/methanol has been reported. ua.es

The purification process often involves a series of washes before the final purification step. The crude product can be washed with various solvents such as hot acetic acid, hydrochloric acid, hot water, and ethanol to remove residual reagents and byproducts from the reduction step. pkusz.edu.cn

Purification MethodDescriptionFinal YieldReference
Gradient SublimationThe crude product is heated under vacuum, and the sublimed, purified compound is collected as dark blue crystals on a cooler surface. This is preceded by washing the crude product with hot acetic acid, HCl, hot water, and ethanol.42% pkusz.edu.cn
RecrystallizationThe crude solid is dissolved in a minimal amount of a hot solvent (e.g., 1,2-dichlorobenzene) and allowed to cool, leading to the formation of purified crystals.- pkusz.edu.cnua.es

Gradient Sublimation for Single Crystal Growth

The synthesis of this compound begins with the preparation of a crude product, which is then subjected to gradient sublimation to yield high-quality single crystals. pkusz.edu.cn The initial synthesis involves the reduction of this compound-6,13-dione.

This crude material is then purified by gradient sublimation, a technique that leverages differences in sublimation and deposition temperatures between the target compound and any impurities. pkusz.edu.cnutwente.nl This purification and crystal growth step is crucial as it produces dark blue single crystals of this compound with a melting point above 300 °C. pkusz.edu.cn While the precise parameters of the gradient sublimation process for this specific compound are not extensively detailed in the literature, the technique generally involves heating the crude material under vacuum or in an inert gas stream within a tube furnace that has a defined temperature gradient. The target compound vaporizes, travels along the gradient, and crystallizes in a cooler zone, leaving less volatile impurities behind. researchgate.net This method was successfully used to obtain single crystals of this compound suitable for fabrication into thin-film transistors (TFTs). pkusz.edu.cn

The table below summarizes the key reactants and outcomes for the synthesis of this compound prior to the final crystal growth.

Reactant/ProductMolar Mass ( g/mol )Amount UsedYield
This compound-6,13-dione~364.431.46 g (0.004 mol)-
Aluminum wire26.982.5 g (0.093 mol)-
Mercuric chloride271.520.05 g (0.184 mmol)-
Crude this compound~334.46-0.94 g (70%)
Purified this compound Crystals~334.46-0.39 g (42% after sublimation)

Electronic Structure and Theoretical Investigations of 2,3,9,10 Tetramethylpentacene

Ab Initio Computational Methodologies

Ab initio quantum chemistry methods are a class of computational techniques that solve the electronic Schrödinger equation based on first principles, without the use of empirical parameters. wikipedia.org These methods are crucial for accurately predicting the electronic and structural properties of molecules like 2,3,9,10-tetramethylpentacene.

A variety of ab initio and related computational methods are employed to investigate the properties of pentacene (B32325) derivatives. Density Functional Theory (DFT) is a widely used approach. For instance, the B3LYP functional combined with a basis set such as 6-311+G** has been utilized to calculate the structures and HOMO-LUMO energies of substituted pentacenes. acs.org To improve the accuracy of predictions for electrochemical properties, time-dependent DFT (TD-DFT) calculations in a solvent environment, using a triple-zeta basis set on geometries optimized with methods like PM3 or B3LYP/6-31G(d), have been shown to be reliable for determining HOMO energies and HOMO-LUMO gaps. researchgate.net

For more complex systems or higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used, although they are computationally more demanding. wikipedia.org The choice of computational method often involves a trade-off between accuracy and computational cost, especially for large molecules like pentacene derivatives. nih.gov The development of new hybrid density functionals, such as those based on a screened Coulomb potential, aims to provide high accuracy with greater computational efficiency, making them suitable for large molecules and periodic systems. researchgate.net

Assessment of Substituent Effects on Electronic Structure

The introduction of substituents onto the pentacene framework significantly modifies its electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently the HOMO-LUMO gap.

In the case of this compound, the four methyl groups are weakly electron-donating. This property leads to a notable increase in the energy levels of both the HOMO and LUMO compared to unsubstituted pentacene. pkusz.edu.cn Specifically, the HOMO energy level of this compound is approximately -4.41 eV, which is higher than that of pentacene (-4.60 eV). pkusz.edu.cn Similarly, the LUMO energy level is raised to approximately -2.18 eV from -2.39 eV in pentacene. pkusz.edu.cn

An interesting outcome of this substitution is that while both frontier orbital energies are shifted upwards, the HOMO-LUMO gap remains largely unchanged. For this compound, the calculated gap is about 2.23 eV, very close to the 2.21 eV gap of pentacene. pkusz.edu.cn This is consistent with measurements from the onset of UV-vis absorption, which show a gap of approximately 2.03 eV for the tetramethyl derivative and 2.06 eV for pentacene. pkusz.edu.cn The elevated HOMO energy level makes this compound a promising candidate for use as a hole-transporting material in field-effect transistors. pkusz.edu.cn

Table 1. Comparison of Electronic Properties of Pentacene and this compound

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Pentacene -4.60 -2.39 2.21
This compound -4.41 -2.18 2.23

Data sourced from Meng et al., 2003. pkusz.edu.cn

Solid State Organization and Morphology of 2,3,9,10 Tetramethylpentacene

Crystal Packing Architectures

The intrinsic electronic properties of molecular semiconductors are heavily influenced by the packing of individual molecules in the crystalline state. Strong electronic coupling between adjacent molecules is a prerequisite for efficient charge transport. acs.org

In the solid state, 2,3,9,10-tetramethylpentacene crystallizes in a herringbone arrangement, a packing motif common to many acenes, including unsubstituted pentacene (B32325). acs.orgpkusz.edu.cn This arrangement is characterized by an edge-to-face orientation of adjacent molecules. acs.org The crystal unit cell of this compound contains two non-equivalent molecules organized in this herringbone pattern. pkusz.edu.cn

The herringbone packing in acenes is primarily governed by edge-to-face interactions, which facilitate two-dimensional electronic interactions within the solid. acs.org In the case of this compound, these edge-to-face interactions are prominent. acs.org Analysis of the crystal structure reveals specific distances for these interactions. For instance, the distance between the central plane of one molecule and a C-H carbon of the central ring (C6) of an adjacent molecule is 3.58 Å, and to another C-H carbon (C13) of a different neighboring molecule, it is 3.72 Å. pkusz.edu.cn

While edge-to-face interactions dominate the herringbone structure, face-to-face interactions, often referred to as π-stacking, are also a crucial factor for charge transport. soton.ac.uk In some herringbone arrangements, a degree of π-overlap between adjacent molecules can exist. uni-freiburg.de For this compound, the methyl groups lead to an increased separation between the ends of the pentacene molecules. acs.org The distance between methyl groups on adjacent molecules is reported to be 4.272 Å, which is larger than twice the sum of the van der Waals radii of methyl groups (2.0 Å), suggesting a minor steric hindrance from these substituents. pkusz.edu.cn The combination of edge-to-face and face-to-face interactions is a key feature of the solid-state order of pentacene and its derivatives. researchgate.net

Analysis of Herringbone Arrangement in Crystalline this compound

Thin Film Morphologies and Crystallinity Development

The performance of organic thin-film transistors (TFTs) is strongly correlated with the morphology and crystallinity of the organic semiconductor film. acs.org The formation of these films is a complex process involving nucleation and growth, which are influenced by various deposition parameters. fraunhofer.de

The temperature of the substrate during the deposition process is a critical parameter that significantly affects the morphology and, consequently, the electronic properties of the resulting thin film. pkusz.edu.cnsciengine.com For this compound, the charge carrier mobility in TFTs has been shown to be dependent on the substrate deposition temperature. pkusz.edu.cn

In one study, the highest mobility for a bottom-contact mode device was achieved at a deposition temperature of 85 °C. pkusz.edu.cn Even at a lower temperature of 25 °C, a respectable mobility was observed. pkusz.edu.cn This indicates that controlling the substrate temperature allows for the tuning of the film's microstructure to optimize device performance. Generally, higher substrate temperatures provide more thermal energy to the deposited molecules, which can increase their surface diffusion. e-asct.org This enhanced diffusion can lead to the formation of larger, more ordered crystalline grains, which is beneficial for charge transport. e-asct.orgioffe.ru

Table 1: Field-Effect Mobilities of this compound at Different Substrate Deposition Temperatures pkusz.edu.cn
Device ConfigurationSubstrate Temperature (°C)Mobility (cm²/V·s)On/Off Ratio
Top-Contact250.00510⁵
Top-Contact950.0810⁵
Bottom-Contact250.1810⁶
Bottom-Contact850.3110⁵

Besides substrate temperature, other deposition conditions such as the deposition rate and the pressure within the chamber also play a role in shaping the thin film's microstructure. najah.edudp.tech The deposition technique itself, such as thermal evaporation or sputtering, influences the energy of the depositing particles and thus the resulting film properties. korvustech.com

For this compound, thin films are typically deposited via thermal evaporation in a high-vacuum environment. pkusz.edu.cn The d-spacing in these thin films has been observed to be different from that in single crystals, a phenomenon attributed to polymorphism, which is common in molecular solids. pkusz.edu.cn The quality of the interface between the dielectric layer and the semiconductor is also crucial, and surface treatments, such as with hexamethyldisilazane (B44280) (HMDS), are often employed to improve film quality. google.com The goal of optimizing deposition conditions is to achieve highly crystalline films with large grains and good intermolecular connectivity to facilitate efficient charge transport. acs.org

Influence of Substrate Temperature on Film Formation

Self-Assembly Mechanisms in this compound Systems

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. thno.org In the context of this compound, self-assembly governs the formation of its crystalline structure and thin-film morphology. The herringbone packing is a result of the self-assembly process where edge-to-face interactions are maximized. acs.org

The introduction of substituents, like the methyl groups in this compound, can be used to engineer the self-assembly process. acs.org While in this case the fundamental herringbone structure is retained, other functional groups can be used to promote different packing motifs, such as π-stacking. acs.orgbeilstein-journals.org The study of self-assembly in these systems is crucial for designing new materials with tailored solid-state properties for advanced electronic applications. The process can be influenced by both the intrinsic properties of the molecule and external factors during processing, such as solvent choice in solution-based deposition or the substrate conditions in vapor deposition. plos.org

Charge Transport Mechanisms and Device Physics in 2,3,9,10 Tetramethylpentacene Based Devices

Hole Mobility Characterization in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental building blocks for organic electronic circuits and serve as a crucial platform for characterizing the charge carrier mobility of semiconductor materials. In the case of 2,3,9,10-tetramethylpentacene, which is a p-type semiconductor, the majority charge carriers are holes. The hole mobility (µ) is a key performance metric, representing the ease with which holes move through the material under the influence of an electric field.

The mobility of this compound has been investigated in thin-film transistor (TFT) device structures. The introduction of methyl groups at the 2, 3, 9, and 10 positions of the pentacene (B32325) core was aimed at tuning its electronic properties. researchgate.net Research has shown that the hole mobility in OFETs based on this compound can reach up to 0.31 cm²/Vs. aps.org The mobility values are typically extracted from the transfer characteristics of the OFETs, operating in the saturation regime.

The fabrication conditions of the OFETs, particularly the substrate deposition temperature, have a significant impact on the resulting hole mobility. For instance, studies on this compound have revealed a dependency of mobility on the deposition temperature, with the highest mobility achieved at a substrate temperature of 85°C in a bottom-contact device configuration. researchgate.net Interestingly, at lower substrate temperatures, bottom-contact devices exhibited higher mobilities compared to top-contact devices. researchgate.net

The following table summarizes the reported hole mobility values for this compound in different OFET configurations and under varying deposition temperatures.

Device GeometrySubstrate Temperature (°C)Hole Mobility (cm²/Vs)
Bottom ContactRoom Temperature0.08
Top ContactRoom Temperature0.05
Bottom Contact600.25
Top Contact600.15
Bottom Contact850.31
Top Contact850.28

These findings underscore the importance of optimizing device architecture and processing parameters to achieve high charge carrier mobility in this compound-based devices.

Theoretical Models of Charge Transport

The mechanism of charge transport in organic semiconductors like this compound can be described by different theoretical models, primarily categorized as band transport and hopping transport. The dominant mechanism depends on factors such as the degree of molecular order, the strength of intermolecular electronic coupling, and temperature.

For many pentacene derivatives, the charge transport mechanism lies in an intermediate regime between ideal band transport and incoherent hopping. aps.org Ultrafast spectroscopic techniques have revealed band-like transport in pentacene and functionalized pentacene thin films over very short timescales (< 1 ps), even though macroscopic measurements might suggest hopping-like behavior. aps.org

The performance and stability of OFETs are significantly influenced by carrier recombination and trapping. Carrier trapping occurs when charge carriers become immobilized at defect sites within the semiconductor or at the semiconductor-dielectric interface. These traps can be chemical impurities, structural defects, or grain boundaries. Trapped charges reduce the number of mobile carriers contributing to the current and can lead to a shift in the threshold voltage. researchgate.netoldcitypublishing.com The density of trap states at the semiconductor/dielectric interface can be estimated from the subthreshold swing of the transistor characteristics. oldcitypublishing.com

Carrier recombination is the process where a mobile hole and a mobile electron annihilate each other. In unipolar devices like p-type OFETs operating under normal conditions, recombination is generally not a dominant process as the concentration of minority carriers (electrons) is very low. However, under certain conditions, such as high drain voltages or in ambipolar devices, recombination can become significant and may even lead to light emission. d-nb.info

In pentacene-based transistors, electron trapping is a known issue, even in p-type devices. researchgate.net Electrons can be injected from the contacts and become trapped in the channel, leading to hysteresis in the device characteristics and shifts in the threshold voltage. researchgate.netaip.org The presence of impurities, such as those arising from oxidation, can create deep trap states that are detrimental to charge transport. acs.org

Band Transport vs. Hopping Transport Regimes

Influence of Molecular and Solid-State Structure on Charge Carrier Mobility

The charge carrier mobility in organic semiconductors is intrinsically linked to the molecular structure of the individual molecules and their packing in the solid state.

The substitution of hydrogen atoms in the pentacene core with methyl groups in this compound influences its electronic properties. The electron-donating nature of the methyl groups can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This, in turn, can influence charge injection and transport.

The solid-state packing of the molecules is of paramount importance. Pentacene itself typically crystallizes in a herringbone motif. aps.org The introduction of substituents can alter this packing arrangement. For efficient charge transport, a two-dimensional (2D) π-stacking arrangement is generally desirable, as it provides multiple pathways for charge carriers to move through the crystal lattice. rsc.org The crystal structure of this compound exhibits a herringbone packing. researchgate.net While the methyl groups are relatively small, they do increase the spacing between the ends of the pentacene molecules. acs.org The way molecules pack determines the intermolecular electronic coupling, which is a critical parameter for both band-like and hopping transport. researchgate.net

Evaluation of Threshold Voltage (Vth) Characteristics

The threshold voltage (Vth) is a fundamental parameter of a field-effect transistor. It represents the gate voltage at which a conducting channel begins to form between the source and drain electrodes. nih.gov For a p-type enhancement-mode OFET, a negative gate voltage is applied to accumulate holes at the semiconductor-dielectric interface. The threshold voltage is the gate voltage at which the current starts to increase significantly.

The threshold voltage is influenced by several factors, including the work function difference between the gate electrode and the semiconductor, any fixed charges in the dielectric, and, significantly, the presence of trapped charges at the interface or in the bulk of the semiconductor. researchgate.net A positive shift in the threshold voltage for a p-type device indicates the presence of trapped positive charges (holes), while a negative shift can be caused by trapped negative charges (electrons).

In many organic transistors, the threshold voltage is not perfectly stable and can shift during operation, a phenomenon known as bias stress instability. researchgate.net This is often attributed to the slow trapping of charge carriers in deep trap states. The stability of the threshold voltage is a critical factor for the reliability of organic electronic circuits. For this compound-based OFETs, the specific threshold voltage characteristics would depend on the quality of the semiconductor film, the nature of the dielectric interface, and the presence of any impurities or defects.

Charge Injection Properties from Electrodes

Efficient charge injection from the source and drain electrodes into the organic semiconductor is crucial for achieving high-performance OFETs. The efficiency of charge injection is primarily determined by the energy barrier at the metal-semiconductor interface. For a p-type semiconductor like this compound, efficient hole injection requires that the work function of the electrode material is well-aligned with the HOMO level of the organic semiconductor. d-nb.info Gold (Au) is a commonly used electrode material for p-type organic transistors due to its relatively high work function.

The interface between the electrode and the organic semiconductor can also be modified to improve charge injection. This can be achieved by treating the electrode surface with self-assembled monolayers (SAMs). rsc.org SAMs can alter the work function of the electrode and improve the morphological contact between the metal and the organic film.

Fabrication and Performance of 2,3,9,10 Tetramethylpentacene Based Organic Electronic Devices

Organic Field-Effect Transistor (OFET) Device Architectures

OFETs can be constructed in several configurations, primarily distinguished by the placement of the source, drain, and gate electrodes relative to the organic semiconductor layer. nih.govresearchgate.netsigmaaldrich.comresearchgate.net The two most common architectures are the bottom-gate and top-gate configurations, each of which can have either a top-contact or bottom-contact arrangement for the source and drain electrodes. nih.govsigmaaldrich.com

In the bottom-contact, bottom-gate architecture, the gate electrode (often a heavily doped silicon wafer) and the gate dielectric (commonly silicon dioxide, SiO₂) are prepared first. nih.govutwente.nl The source and drain electrodes are then patterned directly onto the dielectric layer. researchgate.netutwente.nl Finally, the organic semiconductor, in this case, 2,3,9,10-tetramethylpentacene, is deposited on top of this pre-patterned substrate, forming the charge transport channel between the source and drain. pkusz.edu.cnutwente.nl

Thin-film transistors (TFTs) based on this compound have been successfully fabricated using a bottom-contact geometry. pkusz.edu.cnresearchgate.net In these devices, gold was used for the source and drain electrodes. pkusz.edu.cn The performance of these bottom-contact devices was found to be dependent on the substrate temperature during the deposition of the organic semiconductor. pkusz.edu.cn Notably, for this compound, bottom-contact devices fabricated at lower substrate temperatures exhibited higher charge carrier mobilities compared to their top-contact counterparts. pkusz.edu.cn

Device Performance Metrics

The performance of an OFET is evaluated based on several key parameters extracted from its electrical characteristics. acs.org These metrics include the charge carrier mobility (µ), the on-off current ratio (Ion/Ioff), and the threshold voltage (Vth). acs.org

The on-off current ratio is the ratio of the source-drain current when the transistor is in the "on" state (gate voltage applied) to the current in the "off" state (zero gate voltage). acs.org A high on-off ratio is crucial for digital logic applications to distinguish between the two states and to minimize standby power consumption.

For thin-film transistors fabricated with this compound, on-off ratios have been reported to be around 105. pkusz.edu.cn In the case of single-crystal OFETs using tetramethylpentacene (TMPC), an on-off ratio of approximately 104 was achieved. aip.org It was noted that measurements conducted in air could lead to lower on-off ratios, and performance could potentially be enhanced by optimizing the device fabrication processes. pkusz.edu.cn

Device Performance of this compound OFETs

Device TypeArchitectureSubstrate Deposition Temp. (°C)Mobility (cm²/Vs)On-Off Ratio (Ion/Ioff)Source
Thin FilmBottom-Contact250.18~10⁵ pkusz.edu.cn
Thin FilmBottom-Contact850.31~10⁵ pkusz.edu.cnresearchgate.net
Thin FilmTop-Contact250.02~10⁵ pkusz.edu.cn
Thin FilmTop-Contact850.15~10⁵ pkusz.edu.cn
Single CrystalBottom-ContactN/A1.03~10⁴ aip.org
This table presents data compiled from various research findings. Note that the on-off ratio for thin-film devices is an approximation based on the reported drain-source current ratio between gate voltages of -100 V and 0 V. pkusz.edu.cn

Single Crystal Device Fabrication and Electrical Characterization

To probe the intrinsic charge transport properties of organic semiconductors, researchers fabricate devices using single crystals, which are free from grain boundaries that can impede charge carrier movement. researchgate.net

Single-crystal transistors of this compound (TMPC) have been fabricated on highly doped silicon substrates with a 300 nm silicon dioxide dielectric layer. aip.org The fabrication process often involves a "flip-crystal" technique where single crystals, grown by physical vapor deposition, are electrostatically bonded to the substrate with pre-patterned source and drain electrodes. aip.orgresearchgate.net For TMPC devices, the single crystals were noted to be thin, flat flakes. aip.org

Electrical characterization of these single-crystal devices revealed p-type behavior, indicating that holes are the primary charge carriers. pkusz.edu.cn The current-voltage (I-V) curves showed well-defined transistor characteristics, including clear current saturation. aip.orgresearchgate.net A key finding was a significantly higher field-effect mobility in single-crystal devices compared to thin-film counterparts, reaching up to 1.03 cm²/Vs. aip.org This represents more than a threefold increase over the mobility reported for thin-film devices (0.3 cm²/Vs). aip.org

Integration of this compound in Complementary Circuits

A significant application of transistors is in logic circuits, with the complementary inverter being a fundamental building block. aip.orgresearchgate.net Complementary circuits utilize both p-type and n-type transistors, offering advantages like lower power dissipation and improved noise margins. aip.org

Researchers have successfully demonstrated an organic single-crystal complementary inverter by integrating a p-type transistor made from this compound (TMPC) with an n-type single-crystal transistor. researchgate.netaip.orgresearchgate.net The n-type material used was N,N′-di[2,4-difluorophenyl]-3,4,9,10-perylenetetracarboxylic diimide (PTCDI). researchgate.netaip.org The inverter circuit was constructed using a p-type TMPC transistor and an n-type PTCDI transistor. researchgate.net This demonstration highlights the potential of this compound for use in more complex, high-performance organic integrated circuits. researchgate.netresearchgate.net The TMPC single-crystal device within this circuit exhibited a high field-effect mobility of 1.0 cm²/Vs. researchgate.net

Advanced Characterization Techniques for 2,3,9,10 Tetramethylpentacene Materials

X-ray Crystallography for Molecular and Crystal Structure Elucidation

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. stanford.edu By diffracting X-ray beams off a single crystal, a three-dimensional model of the electron density can be generated, revealing molecular bond lengths, angles, and the packing arrangement within the crystal lattice. libretexts.org

For 2,3,9,10-tetramethylpentacene, single-crystal X-ray diffraction studies have revealed that the molecules adopt a herringbone packing arrangement, which is a common motif for acene-based organic semiconductors. pkusz.edu.cn This packing is nearly identical to that of unsubstituted pentacene (B32325). pkusz.edu.cn The crystal unit cells of this compound contain two non-equivalent molecules. pkusz.edu.cn

A notable characteristic of this compound is its polymorphism, meaning it can exist in different crystal structures. pkusz.edu.cn This leads to variations in crystallographic parameters between single crystals and thin films. In thin films, a layer spacing (d-spacing) of 16.25 Å has been observed, which differs from the 17.94 Å spacing found in single crystals. pkusz.edu.cn This d-spacing corresponds to the distance between layers of molecules oriented with their edges on the substrate surface. pkusz.edu.cn The introduction of methyl groups at the 2, 3, 9, and 10 positions was intended to minimally disrupt the pentacene nucleus while tuning its electronic properties. pkusz.edu.cn

Table 1: Crystallographic Data for this compound
ParameterFindingReference
Crystal Packing MotifHerringbone pkusz.edu.cn
Molecules per Unit CellTwo non-equivalent molecules pkusz.edu.cn
d-spacing (Thin Film)16.25 Å pkusz.edu.cn
d-spacing (Single Crystal)17.94 Å pkusz.edu.cn

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the electronic properties of this compound. These methods involve measuring the interaction of the material with electromagnetic radiation to gain insight into electronic transitions and the presence of unpaired electrons. msu.eduwiley-vch.de

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the energy required to excite an electron from a lower to a higher energy orbital. msu.edufishersci.ca For conjugated organic molecules like this compound, the most significant electronic transitions are typically π-π* transitions. libretexts.org The wavelength of maximum absorbance (λmax) and the absorption onset provide information about the material's electronic band gap. fishersci.ca

Studies on this compound have determined its electronic properties using UV-Vis spectroscopy. The onset of UV-Vis absorption for this compound is approximately 2.03 eV. pkusz.edu.cn This value is very close to that of unsubstituted pentacene, which has an absorption onset of about 2.06 eV, indicating that the methyl substitutions have a minimal effect on the HOMO-LUMO gap. pkusz.edu.cn The high Highest Occupied Molecular Orbital (HOMO) energy level of this compound, however, makes it more susceptible to oxidation than pentacene. pkusz.edu.cn

Table 2: UV-Vis Absorption Data for this compound
ParameterValue (eV)Reference
Absorption Onset~2.03 pkusz.edu.cn

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for studying materials with unpaired electrons, such as organic radicals and transition metal complexes. wiley-vch.debruker.com The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it excites the spins of electrons instead of atomic nuclei. bruker.com EPR spectroscopy can provide detailed information about the electronic structure, environment, and concentration of paramagnetic species. bruker.comnih.gov

In the context of this compound, EPR spectroscopy is a valuable tool for detecting and characterizing its radical cation, which can form upon oxidation. pkusz.edu.cnnih.gov The formation of such radical ions is a critical aspect of the charge transport mechanism in organic field-effect transistors (OFETs). By analyzing the EPR spectrum, one can determine the g-factor and hyperfine coupling constants, which offer insights into the distribution of the unpaired electron's spin density across the molecule. nih.gov While research indicates that this compound is susceptible to oxidation, suggesting the formation of radical cations is likely, specific EPR spectral data for this compound were not available in the searched literature. pkusz.edu.cn

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Microscopic Analysis of Film Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface. aps.org It uses a focused beam of electrons to scan the surface, and detectors collect secondary electrons, backscattered electrons, and characteristic X-rays emitted from the sample to form an image and gather compositional information. aps.org

Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy, capable of providing a three-dimensional surface profile at the nanometer scale. spectraresearch.comsuffolk.edu An AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. By monitoring the cantilever's deflection, a detailed topographical map is generated. suffolk.edu

AFM is a key technique for characterizing the surface of this compound thin films. It allows for the quantitative measurement of important morphological parameters such as root-mean-square (RMS) roughness and grain size distribution. suffolk.eduedax.com A smooth, uniform film with large, well-interconnected crystalline grains is generally desirable for efficient charge transport in organic semiconductors. AFM can directly assess these features, providing crucial feedback for optimizing film deposition processes. spectraresearch.com While AFM is an essential tool for this purpose, specific quantitative roughness or grain size data for this compound films were not found in the surveyed literature.

Scanning Electron Microscopy (SEM)

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Electrochemical analysis, particularly through cyclic voltammetry (CV), is a powerful technique to investigate the electronic properties of organic semiconductor materials like this compound. This method provides valuable insights into the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding and predicting the behavior of these materials in electronic devices.

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. The potential is swept in both forward and reverse directions, and the resulting plot of current versus potential is known as a cyclic voltammogram. From this voltammogram, the onset potentials for oxidation and reduction can be determined, which are then used to estimate the HOMO and LUMO energy levels.

For a related compound, 2,3,9,10-tetrakis(trimethylsilyl)pentacene, cyclic voltammetry studies in a CH2Cl2–hexane (4:1) solvent mixture revealed a quasi-reversible oxidation wave at 0.25 V and a quasi-reversible reduction wave at -1.81 V. researchgate.net The electrochemical band gap, determined from these potentials, was found to be 2.06 V. researchgate.net This value is larger than that reported for unsubstituted pentacene and this compound. researchgate.net The introduction of bulky trimethylsilyl (B98337) groups is believed to cause deaggregation of the pentacene molecules, enhancing their solubility in common organic solvents. researchgate.net

The HOMO and LUMO energy levels can be calculated from the onset oxidation (E_ox) and reduction (E_red) potentials using empirical equations, often with ferrocene (B1249389) as a reference standard. The HOMO level represents the energy required to remove an electron (oxidation), while the LUMO level represents the energy required to add an electron (reduction). These energy levels are fundamental in determining the efficiency of charge injection and transport in organic field-effect transistors (OFETs) and other electronic devices.

Detailed research findings for this compound and its derivatives from electrochemical analysis are summarized in the table below.

CompoundOxidation Potential (V)Reduction Potential (V)HOMO Level (eV)LUMO Level (eV)Electrochemical Band Gap (eV)
2,3,9,10-tetrakis(trimethylsilyl)pentacene0.25-1.81--2.06

Data for this compound was not explicitly found in the search results, hence data for a closely related derivative is presented.

The electrochemical properties are critical for designing and optimizing organic electronic devices. The HOMO and LUMO levels dictate the energy barriers for charge injection from electrodes and the open-circuit voltage in organic photovoltaic cells. The electrochemical band gap also provides an estimate of the optical band gap of the material.

Comparative Studies and Future Directions for 2,3,9,10 Tetramethylpentacene Research

Comparative Analysis with Unsubstituted Pentacene (B32325)

The introduction of four methyl groups at the 2, 3, 9, and 10 positions of the pentacene core induces notable changes in its material properties and device performance when compared to unsubstituted pentacene.

Electronic Properties: The four weakly electron-donating methyl groups in TMP lead to a significant increase in both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels by approximately 0.2 eV compared to pentacene. pkusz.edu.cn Specifically, the HOMO level of TMP is around -4.41 eV, while that of pentacene is -4.60 eV. pkusz.edu.cn This elevation of the HOMO level is advantageous for reducing the hole injection barrier from gold electrodes in OFETs. acs.org Despite these shifts in orbital energies, the HOMO-LUMO gap remains largely unchanged, with values of 1.95 eV for TMP and 1.98 eV for pentacene. pkusz.edu.cn

Solid-State Packing: Unsubstituted pentacene is known for its herringbone packing motif in the solid state. acs.orguky.edu TMP, interestingly, crystallizes in a nearly identical herringbone arrangement. acs.org The primary structural difference is an increased separation between the pentacene units along one of the crystallographic axes due to the presence of the methyl groups. acs.org This preservation of the fundamental packing structure is crucial as it allows for the retention of efficient intermolecular electronic coupling pathways necessary for charge transport.

Device Performance: Thin-film transistors fabricated with TMP have shown impressive charge transport mobility. While unsubstituted pentacene can achieve high mobilities, often exceeding 1.5 cm²/Vs under optimized conditions, TMP-based devices have demonstrated mobilities as high as 0.31 cm²/Vs. pkusz.edu.cnacs.org This is a significant achievement, indicating that the methyl substitution does not detrimentally affect the charge transport capabilities and, in some device configurations, can lead to comparable or even enhanced performance due to improved charge injection. pkusz.edu.cnacs.org

Property2,3,9,10-TetramethylpentaceneUnsubstituted Pentacene
HOMO Energy Level -4.41 eV pkusz.edu.cn-4.60 eV pkusz.edu.cn
LUMO Energy Level -2.18 eV pkusz.edu.cn-2.39 eV pkusz.edu.cn
HOMO-LUMO Gap 1.95 eV pkusz.edu.cn1.98 eV pkusz.edu.cn
Crystal Packing Herringbone acs.orgHerringbone acs.orguky.edu
Reported Mobility Up to 0.31 cm²/Vs pkusz.edu.cn> 1.5 cm²/Vs acs.org

Comparison with Other Functionalized Pentacene Derivatives

The performance and properties of TMP can be further contextualized by comparing it with other classes of functionalized pentacenes.

Silylethynyl-Functionalized Pentacenes: A prominent strategy for improving pentacene's stability and processability involves substitution at the 6 and 13 positions with trialkylsilylethynyl groups, such as in 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene). nih.gov This functionalization significantly enhances solubility and air stability. nih.gov In contrast, TMP has limited solubility in common organic solvents, making solution processing challenging. pkusz.edu.cn While TIPS-pentacene can achieve high mobilities, its bulky substituents lead to a different solid-state packing, often a two-dimensional π-stacked arrangement, which differs from the herringbone structure of TMP. uky.edu

Halogenated Pentacenes: The introduction of electron-withdrawing halogen atoms, such as in perfluoropentacene, drastically alters the electronic properties, often converting the material into an n-type semiconductor. uky.edu For instance, the reduction potential of halogenated pentacene derivatives is significantly lower than that of the parent compound. uky.edu This is in stark contrast to the electron-donating nature of the methyl groups in TMP, which enhances its p-type characteristics. pkusz.edu.cnuky.edu

Other Alkyl-Substituted Pentacenes: While TMP focuses on the terminal rings, other research has explored substitution on the central ring. pkusz.edu.cn The choice of substitution positions has a profound impact on the resulting electronic structure and solid-state order. uky.edu The substitution at the 2, 3, 9, and 10 positions in TMP was specifically chosen to be less disruptive to the core pentacene structure while still tuning its electronic properties. pkusz.edu.cn

Derivative ClassKey FeatureImpact on Properties
TIPS-Pentacene Bulky silylethynyl groups at 6,13-positions nih.govEnhanced solubility and stability, 2D π-stacking uky.edunih.gov
Halogenated Pentacenes Electron-withdrawing halogens uky.eduCan induce n-type behavior, alters redox potentials uky.edu
This compound Electron-donating methyl groups at terminal rings pkusz.edu.cnRaises HOMO/LUMO levels, maintains herringbone packing pkusz.edu.cnacs.org

Strategies for Further Optimization of this compound Performance

Further enhancing the performance of TMP-based devices will likely involve a combination of material and device engineering strategies.

Device Fabrication Optimization: The performance of organic thin-film transistors is highly dependent on the morphology of the semiconductor film. pkusz.edu.cn For TMP, it has been shown that the charge transport mobility is sensitive to the substrate temperature during deposition. pkusz.edu.cnresearchgate.net Higher substrate temperatures (e.g., 85°C) have yielded higher mobilities, likely due to the formation of larger, more ordered crystalline grains in the thin film. pkusz.edu.cn Further systematic studies on the optimization of deposition parameters, such as rate and substrate surface treatment (e.g., using self-assembled monolayers), could lead to significant performance gains. pkusz.edu.cn

Chemical Modification: While TMP itself has shown promise, it can serve as a platform for further chemical derivatization. Introducing other functional groups in combination with the methyl substituents could fine-tune the electronic properties, improve stability, and enhance solubility for solution-based processing. For example, combining the methyl groups with small, solubilizing alkyl chains could improve processability without drastically altering the packing structure.

Theoretical Outlook on Novel Derivatives and Applications

Computational studies, such as Density Functional Theory (DFT), have been instrumental in understanding the properties of TMP and can guide the design of new derivatives. pkusz.edu.cn

Designing Novel Derivatives: Theoretical calculations can predict the electronic properties (HOMO/LUMO levels, reorganization energy) of hypothetical TMP derivatives before their synthesis. pkusz.edu.cn This allows for a rational design approach to target specific characteristics. For instance, calculations could explore the effect of replacing the methyl groups with other small alkyl groups (ethyl, propyl) or introducing mild electron-withdrawing groups to create ambipolar materials. Theoretical studies on the charge transport properties of dicyanomethylene quinoidal thiophene (B33073) derivatives have shown the power of this approach. acs.org

Exploring New Applications: The electronic properties of TMP make it a strong candidate for p-channel transistors in organic logic circuits. acs.org Theoretical modeling could help in designing complementary n-type materials with matching electronic structures to enable the fabrication of efficient complementary circuits. Furthermore, the fundamental understanding of how peripheral substitutions affect the properties of acenes can be extended to other organic semiconductors, aiding in the development of materials for a broader range of applications, including organic photovoltaics and light-emitting diodes. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.